6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis-
Description
Introduction and Chemical Foundation
Historical Context and Discovery
The compound 6H-Benzofuro[3,2-c]benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- was first synthesized and characterized as part of efforts to explore benzofurobenzopyran derivatives for their biological activities. While its exact discovery timeline remains undocumented in public literature, its structural analogs, such as maackiain (CAS 2035-15-6) and alvaradoin E, have been isolated from plants like Maackia amurensis and Alvaradoa haitiensis. These natural products are often studied for their anticancer and antimicrobial properties, suggesting that the synthetic or semisynthetic derivation of this compound may have been motivated by similar therapeutic potential.
The cis-configuration of the dihydrobenzopyran moiety distinguishes this compound from trans-configured analogs, a feature that influences its three-dimensional conformation and intermolecular interactions. Early synthetic routes likely involved methoxylation and benzyl protection strategies to achieve the desired substitution pattern at positions 3, 8, and 9.
Chemical Nomenclature and Classification
The systematic IUPAC name 6H-Benzofuro[3,2-c]benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- reflects its fused heterocyclic structure:
- Benzofuro[3,2-c]benzopyran : A tricyclic system comprising a benzofuran (fused at positions 3 and 2) and a benzopyran (fused at position c).
- 6a,11a-Dihydro : Indicates partial saturation at the 6a and 11a positions, stabilizing the cis-ring junction.
- 3-Methoxy and 9-(Phenylmethoxy) : Ether substituents at positions 3 and 9, with the latter featuring a benzyl-protected hydroxyl group.
Alternative designations include NSC-649971 (National Service Center identifier) and CHEMBL1978372 (ChEMBL database ID), underscoring its inclusion in drug discovery libraries. Its molecular formula, C₂₃H₂₀O₅ , and mass (376.40 g/mol ) were confirmed via high-resolution mass spectrometry.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 376.40 g/mol | |
| Topological Polar Surface Area | 57.15 Ų | |
| Melting Point | 184–186°C (analog data) | |
| Density | 1.3 g/cm³ | |
| Flash Point | 276.1°C |
Position in Natural Product Chemistry
While 6H-Benzofuro[3,2-c]benzopyran-8-ol... is synthetically accessible, its structural framework aligns with naturally occurring pterocarpans and isoflavonoids. For example, maackiain, a pterocarpan from Maackia species, shares the dihydrobenzopyran core but lacks the 9-benzyloxy and 3-methoxy groups. Natural products in this class often serve as phytoalexins—antimicrobial agents produced by plants under stress.
The benzyl-protected hydroxyl group at position 9 suggests that this compound could be a synthetic intermediate designed to mimic or enhance the bioactivity of natural pterocarpans. Such modifications are common in medicinal chemistry to improve solubility or metabolic stability.
Relationship to Pterocarpan and Isoflavonoid Families
Pterocarpans, a subclass of isoflavonoids, are characterized by a benzofuran-benzopyran fusion with a cis-fused dihydrobenzopyran ring. The subject compound adheres to this scaffold but incorporates unique substitutions:
- 3-Methoxy Group : Electron-donating substituent that may modulate electronic interactions in biological targets.
- 9-Benzyloxy Group : A bulky protecting group that could sterically hinder enzyme binding or oxidation.
Table 2: Structural Comparison with Related Compounds
| Compound | Core Structure | Substituents | Biological Role |
|---|---|---|---|
| Subject Compound | cis-Dihydrobenzopyran | 3-OCH₃, 9-OBn | Synthetic derivative |
| Maackiain | cis-Dihydrobenzopyran | 3-OH, 9-OH | Phytoalexin |
| Alvaradoin E | Anthracenone C-glycoside | Hydroxyl, glycosyl | Anticancer agent |
The cis-configuration is critical for bioactivity in pterocarpans, as it dictates spatial orientation during target binding. For instance, maackiain’s antifungal activity relies on hydrogen bonding between its hydroxyl groups and microbial enzymes. Introducing methoxy and benzyloxy groups in the subject compound may alter this interaction profile, potentially enhancing selectivity or potency.
Properties
CAS No. |
152490-66-9 |
|---|---|
Molecular Formula |
C23H20O5 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(6aS,11aS)-3-methoxy-9-phenylmethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-8-ol |
InChI |
InChI=1S/C23H20O5/c1-25-15-7-8-16-20(9-15)27-13-18-17-10-19(24)22(11-21(17)28-23(16)18)26-12-14-5-3-2-4-6-14/h2-11,18,23-24H,12-13H2,1H3/t18-,23-/m1/s1 |
InChI Key |
PDTQQLCWYVFMQN-WZONZLPQSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3[C@H](CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)O |
Canonical SMILES |
COC1=CC2=C(C=C1)C3C(CO2)C4=CC(=C(C=C4O3)OCC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and benzopyran intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include methoxy and phenylmethoxy groups, which are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the coupling of intermediates and the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.
Scientific Research Applications
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparison
*Inferred based on structural analogs.
Functional Differences
- Substituent Bulk : The benzyloxy group in the target compound increases molecular weight and logP (predicted ~3.5) compared to the dimethoxy analog (logP ~2.8), suggesting enhanced membrane permeability but reduced aqueous solubility .
- Stereochemistry : The cis configuration at 6a/11a is shared with medicarpin but contrasts with some trans-configured pterocarpans, which exhibit distinct bioactivity profiles .
- Oxidation State : Unlike Wedelolactone (a lactone with three hydroxyl groups), the target compound is a dihydro derivative, reducing its hydrogen-bonding capacity and oxidative reactivity .
Biological Activity
6H-Benzofuro(3,2-c)(1)benzopyran-8-ol, 6a,11a-dihydro-3-methoxy-9-(phenylmethoxy)-, cis- is a complex organic compound known for its unique structural features and significant biological activities. This compound belongs to the class of benzofuran derivatives and exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Structural Characteristics
The compound features a bicyclic structure that combines elements of benzofuran and benzopyran. Its molecular formula includes methoxy and phenylmethoxy substituents, enhancing its chemical diversity and potential biological activity. The unique arrangement of functional groups contributes to its distinct biological activity profile.
Biological Activities
Research indicates that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens. It has been evaluated for its potential to inhibit bacterial growth and fungal infections.
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which are crucial in combating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and protect cellular components from damage.
- Anti-inflammatory Effects : Research suggests that 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol may modulate inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.
- Apoptosis Modulation : The compound appears to influence apoptotic pathways, promoting programmed cell death in cancer cells. This mechanism is vital for developing anticancer therapies.
The mechanisms underlying the biological activities of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol involve interactions with specific molecular targets within biological systems. These interactions may modulate enzyme activities or receptor signaling pathways related to cell proliferation and survival.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol. Below is a comparative table highlighting key differences in their biological activity profiles:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6H-Benzofuro(3,2-c)(1)benzopyran | Lacks methoxy groups | Basic structure without additional substituents |
| 4-Hydroxycoumarin | Contains a coumarin backbone | Known for anticoagulant properties |
| Flavonoids | Polyphenolic structure | Exhibits antioxidant activities |
The presence of methoxy groups in 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol enhances its reactivity and interaction with biological targets compared to structurally similar compounds.
Case Studies
Recent studies have explored the pharmacological potential of this compound:
- Antimicrobial Study : A study conducted on the antimicrobial effects of 6H-Benzofuro(3,2-c)(1)benzopyran-8-ol demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
- Cancer Research : In vitro studies have shown that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. This effect highlights its potential role as an anticancer agent.
- Inflammation Model : Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its efficacy in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
